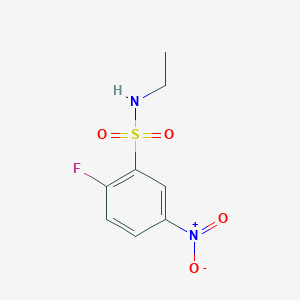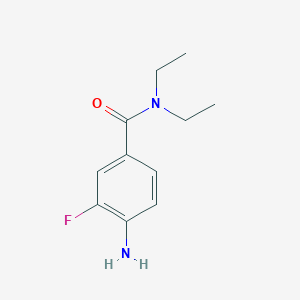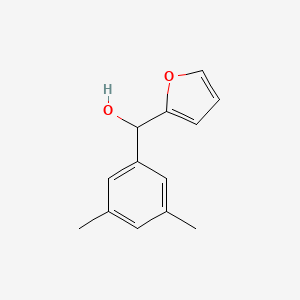
3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid is a synthetic organic compound that features a cyclopropyl group, an imidazolidinone ring, and a propionic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Propionic Acid Moiety: This step may involve the alkylation of the imidazolidinone intermediate with a propionic acid derivative, such as a halide or ester, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the imidazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring.
Substitution: The propionic acid moiety can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alcohols, amines, and acid chlorides can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, compounds with imidazolidinone rings are often investigated for their potential as enzyme inhibitors or receptor modulators. The cyclopropyl group can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, such compounds may be studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities. The propionic acid moiety is known for its role in nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can influence the compound’s conformation and binding properties, while the imidazolidinone ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-butyric acid: Similar structure but with a butyric acid moiety.
3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-valeric acid: Similar structure but with a valeric acid moiety.
Uniqueness
The uniqueness of 3-(1-Cyclopropyl-2,5-dioxo-imidazolidin-4-yl)-propionic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The propionic acid moiety, in particular, may enhance its pharmacokinetic properties compared to similar compounds with different acid moieties.
特性
IUPAC Name |
3-(1-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-7(13)4-3-6-8(14)11(5-1-2-5)9(15)10-6/h5-6H,1-4H2,(H,10,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWGKFHQUMLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868765.png)


![(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7868801.png)




